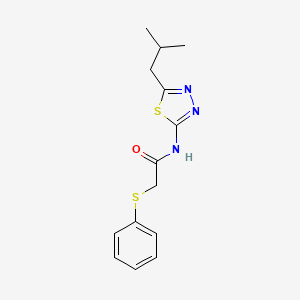![molecular formula C21H26N2O4 B4741341 3-(2-ethoxyethoxy)-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B4741341.png)
3-(2-ethoxyethoxy)-N-[3-(isobutyrylamino)phenyl]benzamide
Vue d'ensemble
Description
3-(2-ethoxyethoxy)-N-[3-(isobutyrylamino)phenyl]benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is also known as A-769662 and belongs to the class of AMP-activated protein kinase (AMPK) activators. AMPK is an enzyme that plays a crucial role in regulating cellular energy homeostasis, making A-769662 a promising candidate for the treatment of various metabolic disorders.
Mécanisme D'action
A-769662 activates AMPK by binding to the γ-subunit of the enzyme, resulting in conformational changes that increase its activity. This leads to the phosphorylation of downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase and glucose transporter 4. The activation of these targets increases glucose uptake and fatty acid oxidation, leading to improved energy metabolism.
Biochemical and Physiological Effects:
A-769662 has been shown to have several biochemical and physiological effects in various cell types. It increases glucose uptake and fatty acid oxidation in skeletal muscle cells, leading to improved energy metabolism. It also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Furthermore, A-769662 has been shown to improve insulin sensitivity and glucose metabolism in animal models of type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
A-769662 has several advantages as a research tool. It is a potent and selective AMPK activator, making it a valuable tool for studying the role of AMPK in cellular energy metabolism. However, A-769662 has some limitations as well. It has low water solubility, making it difficult to use in aqueous solutions. Additionally, it has been shown to have off-target effects on other enzymes, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the research on A-769662. One potential application is in the treatment of metabolic disorders such as type 2 diabetes and obesity. Further studies are needed to determine the optimal dosage and administration of A-769662 for these conditions. Additionally, A-769662 may have potential applications in the treatment of cancer, and further studies are needed to determine its efficacy and safety in this context. Finally, the development of more water-soluble analogs of A-769662 may overcome some of the limitations of the compound as a research tool.
Applications De Recherche Scientifique
A-769662 has been extensively studied for its potential therapeutic applications in various metabolic disorders such as type 2 diabetes, obesity, and cancer. It has been shown to activate AMPK, which in turn increases glucose uptake and fatty acid oxidation in skeletal muscle cells. This makes A-769662 a potential treatment for type 2 diabetes by improving insulin sensitivity and glucose metabolism. Additionally, A-769662 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Propriétés
IUPAC Name |
3-(2-ethoxyethoxy)-N-[3-(2-methylpropanoylamino)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-4-26-11-12-27-19-10-5-7-16(13-19)21(25)23-18-9-6-8-17(14-18)22-20(24)15(2)3/h5-10,13-15H,4,11-12H2,1-3H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMPCTVDTPETAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(ethylsulfonyl)-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4741268.png)
![2-({[3-(anilinocarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4741274.png)
![2-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzamide](/img/structure/B4741276.png)
![4-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4741281.png)
![N-(4-phenyl-1,3-thiazol-2-yl)-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4741284.png)

![3-ethyl-6-iodo-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4741315.png)
![1-[bis(4-fluorophenyl)methyl]-4-propionylpiperazine](/img/structure/B4741323.png)
![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B4741328.png)
![methyl 2-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4741336.png)
![2-[4-bromo-2-({[2-(dimethylamino)ethyl]amino}methyl)phenoxy]acetamide dihydrochloride](/img/structure/B4741347.png)

![6-(3-chloro-4-fluorophenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4741350.png)